1-(Furo[2,3-b]pyridin-5-yl)ethanamine
CAS No.:
Cat. No.: VC16198294
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2O |
|---|---|
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | 1-furo[2,3-b]pyridin-5-ylethanamine |
| Standard InChI | InChI=1S/C9H10N2O/c1-6(10)8-4-7-2-3-12-9(7)11-5-8/h2-6H,10H2,1H3 |
| Standard InChI Key | JPHVNVKEVBYNMP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CN=C2C(=C1)C=CO2)N |
Introduction
Structural Characterization and Nomenclature
Core Furopyridine Architecture
The furo[2,3-b]pyridine system consists of a furan ring (oxygen-containing five-membered heterocycle) fused to a pyridine ring at the 2,3-positions. This arrangement creates a bicyclic framework with distinct electronic properties due to the conjugation between the oxygen lone pairs and the pyridine’s π-system . The ethanamine substituent at position 5 introduces a basic nitrogen center, enhancing potential interactions with biological targets such as G-protein-coupled receptors or enzymatic active sites .
Synthetic Methodologies
Retrosynthetic Analysis
The ethanamine side chain suggests two potential disconnections:
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Nucleophilic substitution at position 5 using a preformed furopyridine scaffold.
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Cyclocondensation of aminofuran intermediates with pyridine precursors.
Post-Functionalization of Furopyridine Intermediates
Recent advances in triazolofuropyridine synthesis demonstrate the utility of diazotization and cycloaddition reactions. For example, ACS Omega (2024) reported a high-yielding route to triazolo[4′,5′:4,5]furo[2,3-c]pyridines via:
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Diazotization: Treatment of 2-aminofuro[2,3-c]pyridines with NaNO₂/AcOH at 0°C .
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Cyclization: Spontaneous intramolecular [3+2] cycloaddition to form the triazole ring .
Adapting this method, 1-(furo[2,3-b]pyridin-5-yl)ethanamine could be synthesized from 5-bromo-furo[2,3-b]pyridine via Buchwald-Hartwig amination with ethylenediamine .
Multicomponent Reactions (MCRs)
The Povarov reaction, as detailed in Molecules (2022), enables the construction of fused pyridines through imine formation and [4+2] cycloaddition . Using 3-aminocoumarin derivatives and ethanamine-containing dienophiles, this method could yield the target compound in a single pot .
Pharmacological Profiling (Analog-Based Predictions)
Antiproliferative Activity
Pyrrolo[2,3-b]pyridine analogs exhibit IC₅₀ values in the nanomolar range against tumor cell lines . Substitution patterns at position 5 significantly modulate potency:
The ethanamine side chain in 1-(furo[2,3-b]pyridin-5-yl)ethanamine may enhance water solubility compared to aryl-substituted analogs, potentially improving bioavailability .
Neurotransmitter Receptor Modulation
Dopamine D4 receptor antagonists featuring pyrrolopyridine cores show sub-micromolar binding affinities (Kᵢ = 0.7–2.3 nM) . Molecular docking studies suggest the ethanamine group could form salt bridges with Asp115 in the D4 receptor’s binding pocket .
Physicochemical Properties and ADMET Considerations
Calculated Properties (QSPR Models)
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LogP: 1.8 ± 0.3 (moderate lipophilicity)
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pKa: 9.2 (amine protonation at physiological pH)
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Solubility: 12 mg/mL in PBS (pH 7.4)
Metabolic Stability
Microsomal studies on similar furopyridines indicate:
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CYP3A4-mediated oxidation: t₁/₂ = 45 min (human liver microsomes)
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Glucuronidation: Major metabolic pathway at the amine group .
Future Directions
Synthetic Optimization
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Continuous Flow Chemistry: To enhance yield in diazotization steps .
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Enantioselective Catalysis: For chiral ethanamine derivatives using Ru-Pheox complexes .
Target Validation
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